molecular formula C8H7NO2 B009171 2-Methylfuro[2,3-c]pyridin-3(2H)-one CAS No. 106531-54-8

2-Methylfuro[2,3-c]pyridin-3(2H)-one

Cat. No.: B009171
CAS No.: 106531-54-8
M. Wt: 149.15 g/mol
InChI Key: OZQXPHITVRUPFZ-UHFFFAOYSA-N
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Description

Furo[2,3-c]pyridin-3(2H)-one, 2-methyl-(9CI) is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo[2,3-c]pyridin-3(2H)-one, 2-methyl-(9CI) typically involves the cyclization of nicotinonitrile derivatives. One common method includes the preparation of nicotinonitrile derivatives from 3-cyano-(2H)-pyridones, followed by ring cyclization in the presence of sodium methoxide . This method yields the desired furo[2,3-c]pyridine derivatives in moderate to good yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-c]pyridin-3(2H)-one, 2-methyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the furan and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[2,3-c]pyridine-3(2H)-one derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups onto the ring system.

Scientific Research Applications

Furo[2,3-c]pyridin-3(2H)-one, 2-methyl-(9CI) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Furo[2,3-c]pyridin-3(2H)-one, 2-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furo[2,3-c]pyridin-3(2H)-one, 2-methyl-(9CI) is unique due to its specific ring fusion pattern and the presence of a methyl group at the 2-position

Properties

IUPAC Name

2-methylfuro[2,3-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-5-8(10)6-2-3-9-4-7(6)11-5/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQXPHITVRUPFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)C2=C(O1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901291104
Record name 2-Methylfuro[2,3-c]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901291104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106531-54-8
Record name 2-Methylfuro[2,3-c]pyridin-3(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106531-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylfuro[2,3-c]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901291104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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